N-(4-bromo-3-methylphenyl)-2-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamide
Description
N-(4-bromo-3-methylphenyl)-2-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamide is a synthetic acetamide derivative featuring a 1,3-thiazole core substituted with a cyclohexylcarbamoyl group and an acetamide-linked 4-bromo-3-methylphenyl moiety.
Properties
IUPAC Name |
N-(4-bromo-3-methylphenyl)-2-[2-(cyclohexylcarbamoylamino)-1,3-thiazol-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23BrN4O2S/c1-12-9-14(7-8-16(12)20)21-17(25)10-15-11-27-19(23-15)24-18(26)22-13-5-3-2-4-6-13/h7-9,11,13H,2-6,10H2,1H3,(H,21,25)(H2,22,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXCOCIKOPHUEJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)CC2=CSC(=N2)NC(=O)NC3CCCCC3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23BrN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-3-methylphenyl)-2-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamide typically involves multiple steps. One common approach starts with the bromination of 3-methylaniline to obtain 4-bromo-3-methylaniline . This intermediate is then reacted with thiazole derivatives under specific conditions to form the thiazole ring.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of efficient catalysts, high-yield reaction conditions, and cost-effective reagents to ensure the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromo-3-methylphenyl)-2-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter certain functional groups.
Substitution: The bromine atom on the aromatic ring can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide for substitution reactions. The conditions vary depending on the desired reaction, but they typically involve controlled temperatures and specific solvents to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
N-(4-bromo-3-methylphenyl)-2-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Mechanism of Action
The mechanism of action of N-(4-bromo-3-methylphenyl)-2-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamide involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and are subjects of ongoing research .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues and Molecular Features
The table below summarizes key structural and molecular differences between the target compound and its closest analogs:
Key Structural Differences and Implications
Thiazole vs. Triazole Heterocycles
- The target compound’s 1,3-thiazole core is shared with Mirabegron, a β₃-adrenergic agonist, where the thiazole ring contributes to receptor binding and metabolic stability . In contrast, triazole-containing analogs (e.g., ) exhibit altered hydrogen-bonding capacity and bioavailability due to the nitrogen-rich triazole ring .
Substituent Effects on Pharmacokinetics
- Bromo vs. Trifluoromethyl Groups : The bromo substituent in the target compound enhances lipophilicity and may increase membrane permeability compared to the electron-withdrawing trifluoromethyl group in its analog (). This difference could influence metabolic stability and target affinity .
- Cyclohexylcarbamoyl Group : This moiety in the target compound and its trifluoromethyl analog () likely improves resistance to enzymatic degradation compared to Mirabegron’s polar hydroxy-phenylethyl group, which may enhance solubility but reduce half-life .
Acetamide Linker Variations
- The acetamide group in the target compound is conserved across analogs but varies in connectivity. For example, N-(4-bromophenyl) derivatives () show bond-length deviations (C–C: 1.501 Å vs.
Biological Activity
N-(4-bromo-3-methylphenyl)-2-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound, characterized by its complex structure, combines various functional groups that may contribute to its biological efficacy.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
Key Properties:
- Molecular Weight: 360.29 g/mol
- CAS Number: 1492563-87-7
- Chemical Formula: C15H18BrN3OS
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The thiazole ring and the acetamide moiety are known to facilitate interactions with enzymes and receptors, potentially leading to inhibition or modulation of various biochemical pathways.
Biological Activity
Research indicates that compounds similar to this compound exhibit a range of biological activities:
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Anticancer Activity:
- Studies have shown that thiazole derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. For instance, compounds with similar structures have been reported to target specific signaling pathways involved in cell proliferation and survival.
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Antimicrobial Properties:
- Some derivatives demonstrate significant antimicrobial activity against various bacterial strains. This is particularly relevant in the context of increasing antibiotic resistance.
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Anti-inflammatory Effects:
- Compounds containing thiazole rings have been noted for their anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines.
Case Study 1: Anticancer Activity
A study evaluating the anticancer effects of thiazole-based compounds demonstrated that a related compound significantly inhibited the proliferation of breast cancer cells in vitro. The mechanism was linked to the activation of caspase pathways leading to apoptosis (Pendergrass et al., 2024) .
Case Study 2: Antimicrobial Efficacy
Research on benzamide derivatives highlighted that compounds similar to this compound exhibited potent activity against Gram-positive bacteria. The study found that these compounds disrupted bacterial cell wall synthesis (Sivaramkumar et al., 2010) .
Data Table: Biological Activities of Related Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
